molecular formula C8H6FNO4 B14124327 4-Fluoro-2-methoxy-5-nitrobenzaldehyde

4-Fluoro-2-methoxy-5-nitrobenzaldehyde

Cat. No.: B14124327
M. Wt: 199.14 g/mol
InChI Key: GFCJKFUHLFGAJV-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-5-nitrobenzaldehyde typically involves the nitration of 4-methoxybenzaldehyde. This can be achieved using nitrating agents such as nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions. The purity and yield of the product are critical factors in industrial synthesis, and advanced purification techniques may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-2-methoxy-5-nitrobenzoic acid.

    Reduction: 4-Fluoro-2-methoxy-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methoxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-5-nitrobenzaldehyde depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density on the benzene ring and influences the compound’s reactivity in electrophilic and nucleophilic reactions. The methoxy group is an electron-donating group, which can stabilize certain reaction intermediates. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrobenzaldehyde: Similar structure but lacks the fluorine atom.

    4-Methoxybenzaldehyde: Lacks both the nitro and fluorine groups.

    4-Fluoro-3-nitrobenzaldehyde: Different positioning of the nitro group.

Uniqueness

4-Fluoro-2-methoxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

4-fluoro-2-methoxy-5-nitrobenzaldehyde

InChI

InChI=1S/C8H6FNO4/c1-14-8-3-6(9)7(10(12)13)2-5(8)4-11/h2-4H,1H3

InChI Key

GFCJKFUHLFGAJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)[N+](=O)[O-])F

Origin of Product

United States

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